tert-Butyl 2-ethyl-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate
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Overview
Description
“tert-Butyl 2-ethyl-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate” is a chemical compound with the molecular formula C14H23N3O3 . It has an average mass of 281.351 Da and a monoisotopic mass of 281.173950 Da .
Physical And Chemical Properties Analysis
The physical and chemical properties of “tert-Butyl 2-ethyl-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate” are defined by its molecular formula C14H23N3O3 . It has an average mass of 281.351 Da and a monoisotopic mass of 281.173950 Da .Scientific Research Applications
Mirror Symmetry and Structural Analysis
The crystal structure of a closely related compound, tert-butyl 7,9-dibenzyl-2-oxo-1,7,9-triazaspiro[4.5]dec-3-ene-1-carboxylate, shows imposed mirror symmetry with a chair conformation, indicating potential applications in the study of molecular symmetry and crystallography (Yongkwan Dong et al., 1999).
Novel Synthetic Methods
New methods for synthesizing halo-substituted pyrazolo[5,1-c][1,2,4]triazines using tert-butyl nitrite in the presence of trimethylsilyl halides have been developed. This indicates the compound's utility in synthesizing novel heterocyclic compounds with potential biological activity (S. M. Ivanov et al., 2017).
Spirocyclic Amide Derivatives
A novel synthetic route for new spirocyclic amide derivatives has been developed, involving the oxidative cleavage followed by amine coupling and deprotection. This underscores the versatility of tert-butyl 2-ethyl-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate in synthesizing complex organic molecules (R. Srinivasan et al., 2012).
Bifunctional Compound Synthesis
The synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate demonstrates the compound's role in generating novel compounds that access chemical spaces complementary to piperidine ring systems, indicating potential applications in drug discovery and organic synthesis (M. J. Meyers et al., 2009).
Catalytic Reactions
C2-symmetric Copper(II) complexes have been shown to catalyze enantioselective ene reactions, demonstrating the potential use of tert-butyl 2-ethyl-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate derivatives in catalysis and synthesis of enantiomerically pure compounds (Davidr. Evans et al., 2000).
Safety And Hazards
The safety data sheet for a similar compound, “tert-Butyl 2-(2-methoxyphenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate”, suggests that in case of inhalation, skin or eye contact, or if swallowed, medical attention should be sought . It also suggests that the compound should be kept away from heat/sparks/open flames/hot surfaces .
properties
IUPAC Name |
tert-butyl 2-ethyl-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O3/c1-5-10-15-11(18)14(16-10)6-8-17(9-7-14)12(19)20-13(2,3)4/h5-9H2,1-4H3,(H,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXWUGJBPQQGCCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2(CCN(CC2)C(=O)OC(C)(C)C)C(=O)N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 2-ethyl-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate |
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